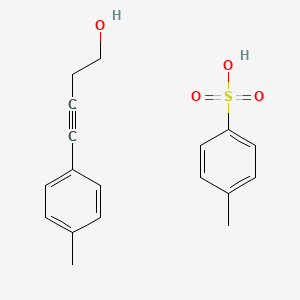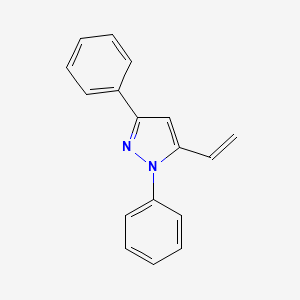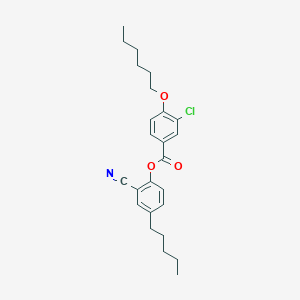phosphanium perchlorate CAS No. 89637-34-3](/img/structure/B14403115.png)
[1-(1,3-Dithian-2-yl)propan-2-yl](triphenyl)phosphanium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate is a complex organophosphorus compound that features a dithiane ring and a triphenylphosphonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate typically involves the reaction of 1,3-dithiane with a suitable alkylating agent to form the dithiane derivative. This intermediate is then reacted with triphenylphosphine to introduce the triphenylphosphonium group. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require the use of a solvent such as dichloromethane and may involve heating to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures for handling perchloric acid and other reactive chemicals.
化学反应分析
Types of Reactions
1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate is used as a reagent for the protection of carbonyl compounds. The dithiane ring acts as a protecting group, allowing for selective reactions at other sites of the molecule .
Biology and Medicine
The compound’s unique structure makes it a candidate for studying enzyme interactions and potential pharmaceutical applications. Its ability to form stable complexes with various biomolecules can be exploited in drug design and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in organic reactions. Its stability and reactivity make it suitable for various manufacturing processes .
作用机制
The mechanism of action of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate involves its ability to form stable intermediates and transition states during chemical reactions. The dithiane ring provides stability through resonance, while the triphenylphosphonium group can participate in electron transfer processes. These properties enable the compound to act as an effective catalyst and reagent in various chemical transformations .
相似化合物的比较
Similar Compounds
1,3-Dithiane: A simpler compound with similar protective properties for carbonyl groups.
Triphenylphosphine: A common reagent in organic synthesis, often used for its nucleophilic properties.
1,3-Dithiolane: Another sulfur-containing ring compound with protective group applications.
Uniqueness
What sets 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate apart is the combination of the dithiane ring and the triphenylphosphonium group. This dual functionality provides enhanced stability and reactivity, making it a versatile reagent in both laboratory and industrial settings.
属性
CAS 编号 |
89637-34-3 |
|---|---|
分子式 |
C25H28ClO4PS2 |
分子量 |
523.0 g/mol |
IUPAC 名称 |
1-(1,3-dithian-2-yl)propan-2-yl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C25H28PS2.ClHO4/c1-21(20-25-27-18-11-19-28-25)26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;2-1(3,4)5/h2-10,12-17,21,25H,11,18-20H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
ZYZZRGMHVDLCKE-UHFFFAOYSA-M |
规范 SMILES |
CC(CC1SCCCS1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


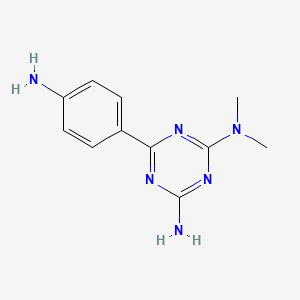
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
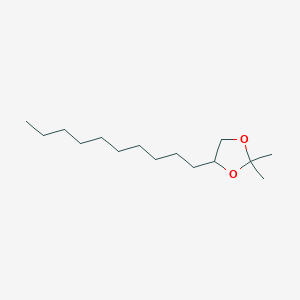
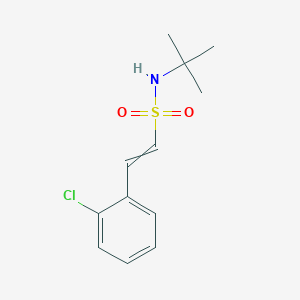
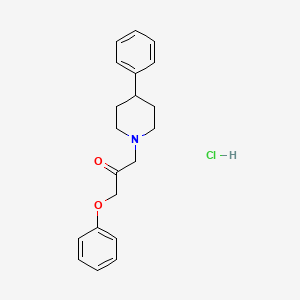

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
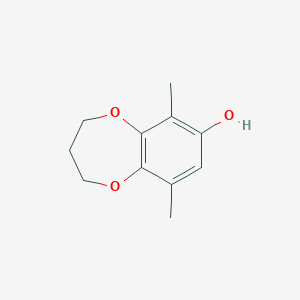
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)

